A dihydropyridine derivative, which, in contrast to NIFEDIPINE, functions as a calcium channel agonist. The compound facilitates Ca2+ influx through partially activated voltage-dependent Ca2+ channels, thereby causing vasoconstrictor and positive inotropic effects. It is used primarily as a research tool.
Bay K 8644
CAS No.: 71145-03-4
Cat. No.: VC0520552
Molecular Formula: C16H15F3N2O4
Molecular Weight: 356.30 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 71145-03-4 |
---|---|
Molecular Formula | C16H15F3N2O4 |
Molecular Weight | 356.30 g/mol |
IUPAC Name | methyl 2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate |
Standard InChI | InChI=1S/C16H15F3N2O4/c1-8-12(15(22)25-3)13(14(21(23)24)9(2)20-8)10-6-4-5-7-11(10)16(17,18)19/h4-7,13,20H,1-3H3 |
Standard InChI Key | ZFLWDHHVRRZMEI-UHFFFAOYSA-N |
SMILES | CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC |
Canonical SMILES | CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Bay K 8644 is chemically defined as methyl 1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylate (CAS: 71145-03-4) . Its molecular formula is C₁₆H₁₅F₃N₂O₄, with a molecular weight of 356.3 g/mol .
Key Structural Features
-
Dihydropyridine core: A six-membered ring with two methyl groups and a nitro substituent at the 5-position.
-
Trifluoromethylphenyl group: Attached to the 4-position of the pyridine ring, enhancing lipophilicity and membrane permeability.
-
Methyl ester: Contributes to stability and solubility in organic solvents .
Table 1: Physicochemical Properties of Bay K 8644
Property | Value | Source |
---|---|---|
Molecular Weight | 356.3 g/mol | |
Purity | >99% (HPLC) | |
Solubility | Ethanol, DMSO, methanol | |
Storage Conditions | -20°C for long-term stability |
Bay K 8644 primarily targets L-type voltage-gated Ca²⁺ channels (LTCCs/Cav1.x), which are critical for cardiac excitation-contraction coupling and neuronal signaling . Its mechanism involves:
Dual Enantiomer Effects
-
(-)-Enantiomer: Acts as a strong LTCC agonist, increasing open probability and prolonging channel activation .
-
(+)-Enantiomer: Functions as a weak LTCC antagonist, reducing channel activity .
-
Racemic Mixture (±)-Bay K 8644: Net agonistic effect due to dominant (-)-enantiomer activity .
Table 2: Enantiomer-Specific Effects on LTCCs
Enantiomer | Effect on LTCCs | EC₅₀/IC₅₀ | Source |
---|---|---|---|
(-) | Agonist (activation) | EC₅₀ = 17.3 nM | |
(+) | Antagonist (blockade) | IC₅₀ = 1-5 μM | |
Racemic (±) | Net agonist | EC₅₀ = 17.3 nM |
Voltage- and Frequency-Dependent Modulation
Bay K 8644 alters LTCC gating kinetics:
-
Enhances strontium (Sr²⁺) currents at weak depolarizations, indicating preferential activation of low-voltage channels .
-
Shifts current-voltage (I-V) relationships leftward, increasing channel activation at physiological voltages .
-
Frequency-dependent inotropic effects: Maximal cardiac contractility observed at ~0.5 Hz stimulation .
Pharmacological Properties and Applications
Positive Inotropic and Vasoconstrictive Effects
Bay K 8644 increases myocardial contractility by:
-
Prolonging action potential duration in ventricular muscle and Purkinje fibers .
-
Enhancing Ca²⁺ influx, particularly in frequently stimulated tissues .
-
Synergy with adrenergic agonists: No occlusion of isoproterenol effects, suggesting distinct pathways .
Table 3: Inotropic Effects in Myocardial Tissue
Parameter | Effect in Non-Failing Hearts | Effect in Failing Hearts | Source |
---|---|---|---|
I_CaL Density | ↑96% (±)-Bay K 8644 | ↑59% (±)-Bay K 8644 | |
Maximal Twitch Tension | ↑↑ (0.5 Hz stimulation) | ↓↓ (reduced response) |
Autophagy Inhibition and Stem Cell Research
-
Blocks autophagy via mTOR-independent pathways, reducing polyglutamine protein toxicity in neurodegenerative models .
-
Synergizes with BIX-01294 to induce pluripotency in mouse embryonic fibroblasts, aiding iPSC generation .
Clinical and Pathophysiological Implications
Reduced Efficacy in Failing Hearts
In heart failure, Bay K 8644 shows diminished effects due to:
-
Lower LTCC density: Reduced maximal I_CaL density in failing human ventricular myocytes .
-
Altered PKA signaling: Abnormal adrenergic responses limit channel activation .
-
LVAD Support Restoration: Mechanical unloading partially restores LTCC responsiveness to Bay K 8644 .
Table 4: Bay K 8644 Effects in Failing vs. Non-Failing Myocytes
Parameter | Non-Failing (NF) | Failing (F) | Source |
---|---|---|---|
Basal I_CaL Density | -7.96 pA/pF | -8.05 pA/pF | |
Post-Bay K 8644 I_CaL | -15.78 pA/pF (↑96%) | -12.38 pA/pF (↑59%) |
Behavioral and Peripheral Effects
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume